Urotensin-II Receptor (UT) Functional Antagonism: 2-Chlorophenyl vs. 3-Chlorophenyl Regioisomer
In a patent series evaluating 4-(piperidinyl-alkyl-ureido)-pyridine/quinoline derivatives as urotensin-II receptor antagonists, the 2-chlorophenyl variant (representative of the target compound's aryl substructure) exhibited an IC₅₀ of 15 nM in a functional FLIPR calcium-flux assay using recombinant human UT receptor expressed in CHO cells, whereas the 3-chlorophenyl regioisomer showed an IC₅₀ of 120 nM under identical conditions [1]. This represents an 8-fold loss of potency upon shifting the chlorine atom from the 2- to the 3-position.
| Evidence Dimension | Functional antagonism of human urotensin-II receptor (UT) |
|---|---|
| Target Compound Data | IC₅₀ = 15 nM (2-chlorophenyl analog) |
| Comparator Or Baseline | IC₅₀ = 120 nM (3-chlorophenyl regioisomer) |
| Quantified Difference | 8-fold potency reduction |
| Conditions | FLIPR calcium-flux assay; recombinant human UT receptor in CHO cells; agonist: urotensin-II (10 nM) |
Why This Matters
For researchers screening urotensin-II modulators for cardiovascular or renal indications, selecting the 2-chlorophenyl regioisomer is critical; using the 3-chloro analog would require an 8-fold higher concentration to achieve equivalent target engagement, potentially confounding dose-response interpretations.
- [1] Aissaoui, H., Binkert, C., Clozel, M., et al. 4-(Piperidyl- and pyrrolidyl-alkyl-ureido)-quinolines as urotensin II receptor antagonists. U.S. Patent Application US20050043535 A1, 2005, Example 12 and SAR Table 3. View Source
